molecular formula C16H19N3O4S2 B2475157 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2097896-50-7

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2475157
CAS No.: 2097896-50-7
M. Wt: 381.47
InChI Key: AOXQGLBUMZEVQV-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a unique combination of furan, thiophene, pyrazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the furan and thiophene groups through electrophilic substitution reactions. The final step involves the sulfonation of the pyrazole ring to introduce the sulfonamide group. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and sulfonamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfone, while reduction of the furan group can produce tetrahydrofuran derivatives.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound’s structural features allow it to interact with cellular membranes and proteins, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
  • N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-phosphonate

Uniqueness

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its carboxamide and phosphonate analogs.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-11-15(12(2)19(3)18-11)25(21,22)17-10-16(20,13-6-7-23-9-13)14-5-4-8-24-14/h4-9,17,20H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXQGLBUMZEVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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